molecular formula C8H11F3O2 B075656 Cyclohexyl trifluoroacetate CAS No. 1549-45-7

Cyclohexyl trifluoroacetate

Cat. No.: B075656
CAS No.: 1549-45-7
M. Wt: 196.17 g/mol
InChI Key: MJNDVDVTLSBDLB-UHFFFAOYSA-N
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Description

Cyclohexyl trifluoroacetate (C₈H₁₁F₃O₂) is an ester derived from trifluoroacetic acid and cyclohexanol. It is characterized by a cyclohexyl group bonded to a trifluoroacetyl moiety. This compound has been identified in plant oils, such as castor oil, at concentrations of 3.11%, alongside other bioactive constituents like phenolic compounds and ketones . Its applications span organic synthesis, catalysis (e.g., neodymium trifluoroacetate in acylation reactions) , and pharmaceutical intermediates, particularly in peptide deprotection schemes .

Properties

CAS No.

1549-45-7

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

cyclohexyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

MJNDVDVTLSBDLB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C(F)(F)F

Canonical SMILES

C1CCC(CC1)OC(=O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Esterification

Cyclohexyl trifluoroacetate is commonly synthesized via acid-catalyzed reactions between trifluoroacetic acid (TFA) and cyclohexane derivatives:

  • Methylenecyclohexane + TFA :
    C H +C HF O C H F O \text{C H }+\text{C HF O }\rightarrow \text{C H F O }
    This reaction proceeds with an enthalpy change (ΔrH\Delta_ \text{r}H^\circ ) of -44.81 ± 0.10 kJ/mol under trifluoroacetic acid solvent conditions . A less exothermic variant (ΔrH=36.56kJ mol\Delta_ \text{r}H^\circ =-36.56\,\text{kJ mol}) occurs under similar conditions, likely due to solvent effects .

Oxidative Functionalization

Cyclohexane undergoes direct oxidation in TFA using oxidants:

  • H₂O₂ or Urea–H₂O₂ (UHP) :
    Cyclohexane reacts with 30% aqueous H₂O₂ or UHP in TFA to yield this compound in >90% yield without transition-metal catalysts .
    Conditions : Ambient temperature, 24-hour reaction time .

  • Photodriven Iron Catalysis :
    Fe(OTf)₃ catalyzes the aerobic oxidation of cyclohexane in TFA under 370 nm LED light, achieving quantitative yields of this compound .
    Key features : No overoxidation products (e.g., cyclohexanone) are detected .

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media to regenerate TFA and cyclohexanol:

  • Mechanism :

    • Protonation of the ester oxygen.

    • Cleavage of the C–O bond, forming a cyclohexyl carbocation.

    • Trapping by water to yield cyclohexanol .

Thermal Decomposition

Thermogravimetric analysis reveals decomposition onset at ~150°C , primarily releasing trifluoroacetic acid and cyclohexene .

Thermodynamic Data

ReactionΔrH\Delta_ \text{r}H^\circ (kJ/mol)ConditionsReference
C H +C HF O C H F O \text{C H }+\text{C HF O }\rightarrow \text{C H F O }-44.81 ± 0.10TFA solvent, liquid phase
C H +C HF O C H F O \text{C H }+\text{C HF O }\rightarrow \text{C H F O }-36.56 ± 0.88TFA solvent, competing pathways
Hydrolysis to cyclohexanol-92.96 ± 0.23TFA solvent, trifluoroacetolysis

Stability and Handling

  • Storage : Stable under inert gas at -20°C; susceptible to hydrolysis in humid environments.

  • Safety : Reacts exothermically with strong bases, releasing TFA .

This compound’s reactivity is leveraged in diverse synthetic contexts, particularly in oxidations and acid-mediated transformations. Its thermodynamic profiles and catalytic accessibility make it a versatile intermediate in both academic and industrial settings.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Reactivity in Organic Transformations

Cyclohexyl trifluoroacetate exhibits distinct reactivity compared to other esters. For example:

  • Photocatalytic Borylation: In a study on carboxylic acid derivatives, cyclohexyl acetate (a non-fluorinated analogue) demonstrated a 43% yield under photocatalytic conditions, whereas trifluoroethyl acetate showed only 18% yield. This highlights the electron-withdrawing effect of the trifluoromethyl group, which may reduce nucleophilic reactivity .
  • Reduction Reactions: When cyclohexanone was reduced with triethylsilane in trifluoroacetic acid, this compound formed as the major product (75%), compared to cyclohexyl ether (25%). This contrasts with heptanal reduction, where ethers dominated (90%), indicating substrate-dependent selectivity .
Table 1: Reaction Yields of Selected Esters
Compound Reaction Type Yield (%) Reference
Cyclohexyl acetate Photocatalytic borylation 43
Trifluoroethyl acetate Photocatalytic borylation 18
This compound Triethylsilane reduction 75
Cyclohexyl ether Triethylsilane reduction 25

Steric and Electronic Effects

The trifluoroacetate group imparts significant electronic and steric differences compared to non-fluorinated esters:

  • Isomeric Stability : In 4-tert-butyl-1-methylthis compound, the axial isomer (72%) predominates over the equatorial form (28%). This axial preference enhances reactivity in solvolysis reactions, a trend likely applicable to this compound derivatives .
  • Catalytic Utility : Neodymium trifluoroacetate, a related salt, efficiently catalyzes cyclohexyl acetate synthesis (92.2% yield), suggesting that trifluoroacetate ligands enhance Lewis acidity in acylation reactions .

Physicochemical Properties

  • Phenyl trifluoroacetate : Boiling point 146–147°C, with applications in synthesizing trifluoromethyl ketones .
  • tert-Butyl trifluoroacetate : A byproduct of Boc deprotection in peptide synthesis, forming stable intermediates under acidic conditions .
Table 2: Physical Properties of Trifluoroacetate Esters
Compound Boiling Point (°C) Key Application Reference
Phenyl trifluoroacetate 146–147 Trifluoromethyl ketone synthesis
This compound N/A Pharmaceutical intermediates

Q & A

Q. What are the common synthetic routes for cyclohexyl trifluoroacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, cyclohexyl isocyanide reacts with trifluoroacetic acid derivatives under basic conditions to form intermediates that yield the final product . Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst concentration. Kinetic studies and real-time monitoring (e.g., NMR or FTIR) are recommended to identify rate-limiting steps and improve yields .

Q. Which analytical techniques are recommended for quantifying this compound and its decomposition products?

Gas chromatography-mass spectrometry (GC-MS) and ion chromatography (IC) are widely used for quantification. For trace decomposition products like trifluoroacetic acid (TFA), IC with suppressed conductivity detection offers a limit of quantification (LOQ) as low as 0.5 ppb . Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can resolve complex mixtures, while infrared spectroscopy aids in identifying functional groups (e.g., CF₃ signals at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for this compound?

DoE systematically evaluates variables (e.g., reactant stoichiometry, temperature, catalyst loading) to identify optimal conditions. For example, a central composite design (CCD) can model nonlinear relationships between DC voltages in ion cyclotron resonance cells and product abundance, enabling predictive parameter tuning . Response surface methodology (RSM) is particularly effective for maximizing yield while minimizing by-product formation .

Q. How can researchers resolve discrepancies in trifluoroacetate quantification across chromatographic methods?

Discrepancies often arise from matrix effects (e.g., salt interference in environmental samples) or detector sensitivity. Cross-validation using complementary techniques (e.g., GC-MS for volatile derivatives and IC for ionic species) is critical . For environmental samples, pre-concentration via solid-phase extraction (SPE) improves consistency, while isotopic labeling (e.g., ¹³C-TFA) controls for recovery efficiency .

Q. What methodologies assess the environmental persistence of this compound and its degradation into TFA?

Long-term stability studies under simulated environmental conditions (UV exposure, pH variation) track degradation kinetics. High-resolution mass spectrometry (HRMS) identifies transformation products, while isotopic tracer experiments (e.g., ¹⁸O-H₂O) elucidate hydrolysis pathways . Field monitoring in rainwater/snow (via IC or FT-ICR) quantifies TFA accumulation, with historical data revealing a 17-fold increase in urban water bodies over a decade .

Q. How can the stability of this compound be evaluated under varying storage conditions?

Accelerated stability testing uses controlled environments (e.g., 40°C/75% relative humidity) to simulate long-term storage. Degradation is monitored via LC-MS for ester bond hydrolysis or TFA release. For lab-scale handling, inert atmospheres (N₂/Ar) and desiccants mitigate moisture-induced decomposition .

Data Contradiction and Mechanistic Analysis

Q. Why do mechanistic studies report conflicting intermediates in trifluoroacetate release reactions?

Discrepancies may arise from reaction conditions (e.g., solvent polarity affecting carbocation stability) or detection limits. Time-resolved spectroscopic methods (e.g., stopped-flow NMR) capture transient intermediates, while computational modeling (DFT) validates proposed pathways . For example, trifluoroacetate release in halogenation reactions proceeds via a carbocation intermediate stabilized by electron-withdrawing CF₃ groups .

Q. How can researchers address variability in TFA detection across environmental studies?

Standardized protocols for sample collection (e.g., avoiding PVC containers that leach Cl⁻) and interlaboratory calibration (e.g., NIST-certified TFA standards) reduce variability. Meta-analyses of global datasets (e.g., rainwater TFA levels from 1996–2016) highlight regional emission patterns and analytical biases .

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